molecular formula C27H24ClN3O4S B11685256 Methyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate CAS No. 1025019-45-7

Methyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11685256
CAS No.: 1025019-45-7
M. Wt: 522.0 g/mol
InChI Key: RBGWAPIIQIECBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a chlorophenyl group, a phenylethyl group, and a thioxoimidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the thioxoimidazolidinone ring: This can be achieved by reacting 3-chlorophenyl isothiocyanate with 2-phenylethylamine under reflux conditions in an appropriate solvent such as ethanol.

    Acetylation: The resulting thioxoimidazolidinone is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Coupling with methyl 4-aminobenzoate: The acetylated product is then coupled with methyl 4-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Methyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The thioxoimidazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and phenylethyl groups may enhance binding affinity and specificity to these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate: Similar structure but with a different position of the chlorine atom.

    Methyl 4-({[1-(3-bromophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Methyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to the specific positioning of the chlorophenyl group and the presence of the thioxoimidazolidinone ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1025019-45-7

Molecular Formula

C27H24ClN3O4S

Molecular Weight

522.0 g/mol

IUPAC Name

methyl 4-[[2-[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H24ClN3O4S/c1-35-26(34)19-10-12-21(13-11-19)29-24(32)17-23-25(33)31(22-9-5-8-20(28)16-22)27(36)30(23)15-14-18-6-3-2-4-7-18/h2-13,16,23H,14-15,17H2,1H3,(H,29,32)

InChI Key

RBGWAPIIQIECBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.